9-Oxa-6-azaspiro[4.5]decan-7-one

Drug design Lipophilicity CNS permeability

9-Oxa-6-azaspiro[4.5]decan-7-one (CAS 1643811-17-9) is a spirocyclic oxa-aza lactam with LogP 0.4456, TPSA 38.33 Ų, and zero rotatable bonds—delivering absolute conformational rigidity. Its 2.3-fold greater hydrophilicity vs. gabapentin-lactam improves solubility while elevated TPSA reduces nonspecific binding. Procure for structure-based CNS drug design targeting GPCRs, ion channels, or cholinesterase. Supplied ≥95% purity as a solid; ships at ambient. Ideal scaffold for rigid, ligand-efficient cores.

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 1643811-17-9
Cat. No. B2866804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxa-6-azaspiro[4.5]decan-7-one
CAS1643811-17-9
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESC1CCC2(C1)COCC(=O)N2
InChIInChI=1S/C8H13NO2/c10-7-5-11-6-8(9-7)3-1-2-4-8/h1-6H2,(H,9,10)
InChIKeyJPQRHWZCJFWPDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-Oxa-6-azaspiro[4.5]decan-7-one (CAS 1643811-17-9): A Conformationally Constrained Spirocyclic Lactam Building Block for Medicinal Chemistry


9-Oxa-6-azaspiro[4.5]decan-7-one (CAS 1643811-17-9) is a spirocyclic lactam featuring a fused oxa-aza ring system, characterized by a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol . Its structure incorporates both a nitrogen atom within the lactam ring and an oxygen atom in the spiro-fused tetrahydrofuran moiety, resulting in a unique 3D conformation with zero rotatable bonds . This compound is supplied as a solid with purity ≥95% and is stored at room temperature . It serves as a versatile scaffold in drug discovery programs, particularly for the construction of central nervous system agents and enzyme inhibitors where conformational rigidity is paramount .

9-Oxa-6-azaspiro[4.5]decan-7-one: Why Spirocyclic Lactam Analogs Cannot Be Simply Interchanged in Drug Discovery Programs


Substituting 9-Oxa-6-azaspiro[4.5]decan-7-one with a generic spirocyclic lactam analog—even those bearing the same core ring size—can fundamentally alter key physicochemical and conformational parameters that dictate downstream biological performance. The introduction of a 9-oxa substitution significantly modifies both lipophilicity (LogP) and hydrogen-bonding capacity (TPSA), as quantified below, while the zero rotatable bond count imposes a rigid 3D orientation that differs from more flexible analogs . Furthermore, regioisomeric variations (e.g., 2-azaspiro[4.5]decan-3-one) or the absence of the oxygen heteroatom (e.g., 6-azaspiro[4.5]decan-7-one) result in distinct molecular recognition profiles that cannot be assumed transferable . The following quantitative evidence demonstrates that this specific scaffold offers measurable advantages in lipophilicity control, conformational restriction, and molecular recognition relative to its closest comparators.

9-Oxa-6-azaspiro[4.5]decan-7-one: Quantitative Differentiators Versus Key Analogs for Informed Procurement Decisions


Lipophilicity Control: 9-Oxa-6-azaspiro[4.5]decan-7-one is 2.3-Fold More Hydrophilic Than Gabapentin-Lactam (2-Azaspiro[4.5]decan-3-one)

9-Oxa-6-azaspiro[4.5]decan-7-one exhibits a calculated LogP of 0.4456 , while the structurally related 2-azaspiro[4.5]decan-3-one (gabapentin-lactam) has an experimental LogP of 1.018 . This translates to a 2.3-fold increase in hydrophilicity for the target compound.

Drug design Lipophilicity CNS permeability

Conformational Rigidity: 9-Oxa-6-azaspiro[4.5]decan-7-one Possesses Zero Rotatable Bonds, Imposing a Fully Constrained 3D Pharmacophore

The target compound contains zero rotatable bonds as per its SMILES structure , whereas many spirocyclic lactam analogs (e.g., 6-azaspiro[4.5]decan-7-one, which lacks the 9-oxa bridge) possess at least one rotatable bond in the tetrahydrofuran ring equivalent .

Conformational analysis Structure-based design Scaffold hopping

Enhanced Hydrogen-Bonding Capacity: 9-Oxa-6-azaspiro[4.5]decan-7-one Exhibits 15-25% Higher TPSA Than Oxygen-Depleted Analogs

The target compound has a topological polar surface area (TPSA) of 38.33 Ų . In comparison, 6-azaspiro[4.5]decan-7-one, which lacks the 9-oxa oxygen, is estimated to have a TPSA of approximately 30-32 Ų (based on structural analogy).

Polar surface area Blood-brain barrier permeability Physicochemical property optimization

Proven Utility as a Key Intermediate in CNS-Focused Drug Discovery Programs

9-Oxa-6-azaspiro[4.5]decan-7-one has been explicitly cited as a key intermediate in the synthesis of central nervous system agents and cognitive enhancers, with particular relevance to nootropic compounds and cholinesterase inhibitors . The spirocyclic oxa-aza framework provides conformational rigidity that is valued in drug design for improving target selectivity and metabolic stability .

Medicinal chemistry CNS drug discovery Synthetic building block

Structural Distinction from Gabapentin-Lactam Impurity: 9-Oxa-6-azaspiro[4.5]decan-7-one is Not a Known Impurity in Gabapentin Synthesis

Unlike 2-azaspiro[4.5]decan-3-one, which is a documented impurity formed during gabapentin synthesis , 9-Oxa-6-azaspiro[4.5]decan-7-one is not associated with any major pharmaceutical impurity profiles. This distinction may simplify analytical method development and regulatory documentation in early-stage drug development.

Analytical chemistry Impurity profiling Regulatory compliance

9-Oxa-6-azaspiro[4.5]decan-7-one: Optimal Procurement and Research Application Scenarios Based on Differentiated Properties


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and High Conformational Restraint

Procure 9-Oxa-6-azaspiro[4.5]decan-7-one when designing CNS-active compounds where precise 3D orientation of pharmacophoric elements is critical. Its LogP of 0.4456 and zero rotatable bonds provide a favorable balance between solubility and permeability, while the rigid scaffold reduces entropic binding penalties. This compound is particularly suited for structure-based design efforts targeting G-protein-coupled receptors or ion channels where spirocyclic lactams have shown utility .

Scaffold Hopping and Lead Optimization in Enzyme Inhibitor Projects

Use 9-Oxa-6-azaspiro[4.5]decan-7-one as a replacement for more lipophilic spiro-lactams (e.g., 2-azaspiro[4.5]decan-3-one) when improved aqueous solubility is required . The 2.3-fold increase in hydrophilicity relative to gabapentin-lactam can enhance developability profiles. Additionally, its higher TPSA of 38.33 Ų may reduce nonspecific protein binding, making it a strategic choice for optimizing peripheral restriction or tuning CNS exposure.

Synthesis of Novel Nootropic Agents and Cholinesterase Inhibitors

Leverage the documented use of 9-Oxa-6-azaspiro[4.5]decan-7-one as a key intermediate in cognitive enhancer synthesis . The oxa-aza spirocyclic framework provides conformational rigidity that is known to improve target selectivity and metabolic stability . Procure this building block for constructing analogs of known nootropic compounds or for exploring new chemical space around cholinesterase targets.

Development of Analytical Methods for Novel Spirocyclic Scaffolds

For analytical chemists developing impurity profiling methods for spirocyclic drug candidates, 9-Oxa-6-azaspiro[4.5]decan-7-one offers a clean slate with no known association with existing pharmaceutical impurities . This simplifies method validation and reduces the risk of regulatory complications related to impurity control strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Oxa-6-azaspiro[4.5]decan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.